

2-Chloro-6-methoxybenzaldehyde as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374

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An In-Depth Guide to **2-Chloro-6-methoxybenzaldehyde**: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Substituted Benzaldehyde

2-Chloro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules.^[1] Its utility spans from the development of novel pharmaceuticals and agrochemicals to the creation of fine chemicals and materials.^{[1][2]} The strategic placement of the chloro, methoxy, and aldehyde groups on the benzene ring imparts a unique combination of steric and electronic properties. These features allow for selective transformations and the construction of intricate molecular architectures that would be challenging to access through other means.

The core value of this building block lies in the reactivity of the aldehyde and the aryl chloride, modulated by the ortho-methoxy group. The aldehyde serves as a versatile handle for classic carbonyl chemistry, including condensations, reductive aminations, and olefinations. The aryl chloride, though traditionally less reactive than its bromide or iodide counterparts, can participate in modern cross-coupling reactions, enabling the formation of complex biaryl structures.^{[3][4]} The presence of both the electron-withdrawing chlorine and electron-donating methoxy group, along with the significant steric hindrance they impose, presents both challenges and opportunities for the synthetic chemist, demanding a nuanced understanding of reaction mechanisms for successful application.^{[5][6]} This guide provides detailed application

notes and protocols for key transformations involving **2-chloro-6-methoxybenzaldehyde**, offering field-proven insights for researchers in organic synthesis and drug discovery.

Physicochemical and Safety Profile

A clear understanding of the compound's properties and hazards is fundamental for its safe and effective use in the laboratory.

Property	Value	Source
IUPAC Name	2-chloro-6-methoxybenzaldehyde	[7]
CAS Number	29866-54-4	[7][8]
Molecular Formula	C ₈ H ₇ ClO ₂	[7][9]
Molecular Weight	170.59 g/mol	[7][9]
Appearance	Solid	[9]
SMILES	<chem>COC1=C(C(=CC=C1)Cl)C=O</chem>	[7][9]
InChIKey	UHXUZNJCLHADGD-UHFFFAOYSA-N	[7][9]

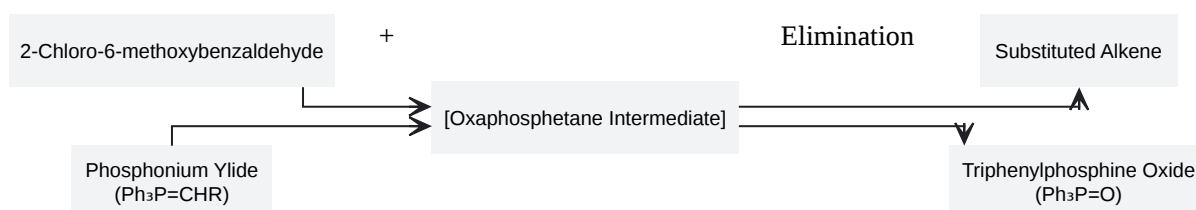
Hazard Identification: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

- H302: Harmful if swallowed.[7][9]
- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Application I: Carbon-Carbon Double Bond Formation via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regioselectivity.[10][11][12] When applied to **2-chloro-6-methoxybenzaldehyde**, the reaction is heavily influenced by the steric bulk of the two ortho substituents. This hindrance can impede the approach of the phosphorus ylide to the carbonyl carbon, potentially slowing the reaction rate.[13] Therefore, careful selection of the ylide and reaction conditions is essential for achieving high yields.

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine or oxaphosphetane intermediate, which then collapses to yield the desired alkene and the highly stable triphenylphosphine oxide byproduct.[10]



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Figure 1: General scheme of the Wittig Reaction.

Protocol: Synthesis of 2-Chloro-1-methoxy-3-(2-phenylethenyl)benzene

This protocol details the reaction with benzyltriphenylphosphonium ylide to form a stilbene derivative.

Materials:

- **2-Chloro-6-methoxybenzaldehyde**
- Benzyltriphenylphosphonium chloride
- Potassium tert-butoxide (KOtBu)
- Anhydrous Tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

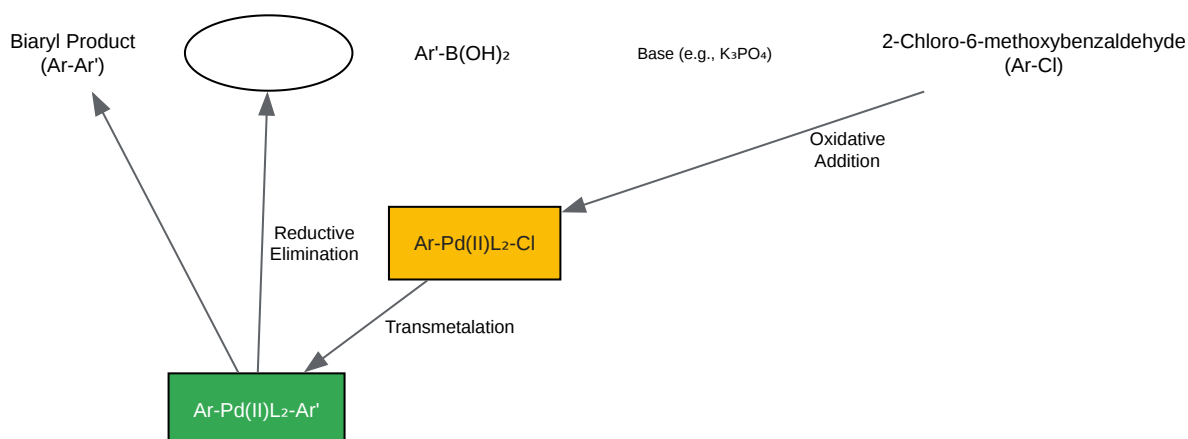
- Ylide Generation:
 - To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents).
 - Add anhydrous THF to create a suspension.
 - Cool the flask to 0 °C using an ice bath.
 - Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise. The formation of the deep orange or red ylide will be observed.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Wittig Reaction:
 - In a separate flame-dried flask, dissolve **2-chloro-6-methoxybenzaldehyde** (1.0 equivalent) in anhydrous THF.
 - Slowly add the aldehyde solution to the ylide solution via cannula or syringe at room temperature.
 - Stir the reaction mixture for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis confirms the consumption of the starting aldehyde.
- Workup and Purification:

- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target alkene.

Application II: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between aryl halides and organoboron compounds.[3][14][15] Utilizing **2-chloro-6-methoxybenzaldehyde** as the electrophile presents a significant challenge: aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[4] This is compounded by the steric hindrance from the ortho-methoxy group.

Success hinges on using a highly active catalyst system. Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the difficult oxidative addition of the aryl chloride to the $\text{Pd}(0)$ center and promote the subsequent reductive elimination.[3][4]



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Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of a Biaryl Benzaldehyde

This protocol provides a robust starting point for coupling with various arylboronic acids. Optimization for each specific coupling partner is recommended.[3]

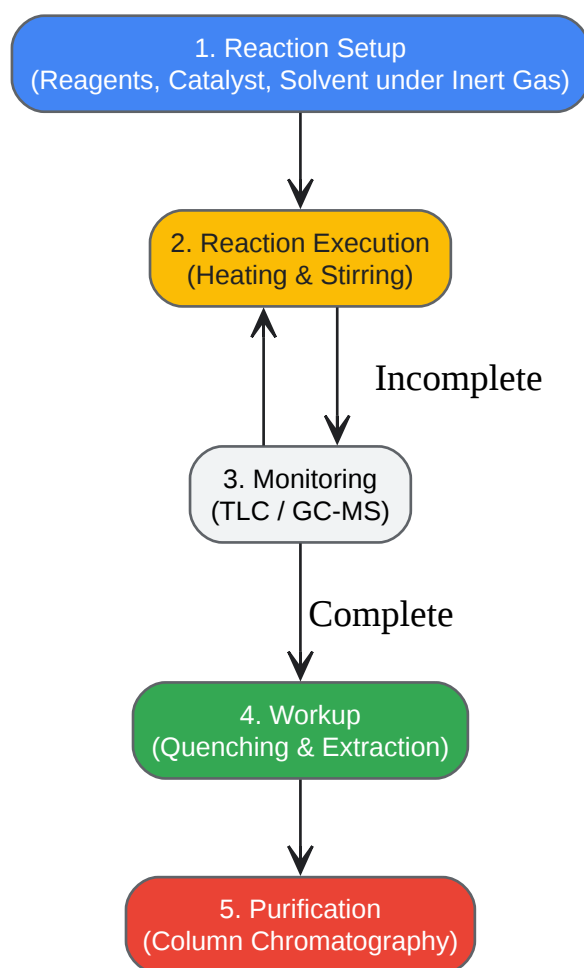
Materials:

- **2-Chloro-6-methoxybenzaldehyde**
- Arylboronic acid (e.g., 4-methylphenylboronic acid)
- Palladium(II) acetate [Pd(OAc)₂]
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium phosphate (K₃PO₄), finely ground
- Anhydrous Toluene
- Degassed Water

Procedure:

- Reaction Setup:
 - To a dry Schlenk flask equipped with a magnetic stir bar, add **2-chloro-6-methoxybenzaldehyde** (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (3.0 equiv.).
 - Seal the flask, and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. This is critical to prevent catalyst deactivation.[4]
- Reaction Execution:

- Under a positive pressure of inert gas, add anhydrous toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v) via syringe.
- Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
- Workup and Purification:
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the mixture with water and then with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl benzaldehyde.



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Figure 3: A typical experimental workflow for organic synthesis.

Application III: Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of aldol condensation, is a reliable method for synthesizing chalcones (1,3-diphenyl-2-propen-1-ones) by reacting an aromatic aldehyde with an acetophenone in the presence of a base.^[16] These chalcone scaffolds are precursors to flavonoids and are prevalent in many biologically active compounds, exhibiting activities such as anticancer and antimicrobial properties.^[17]

Using **2-chloro-6-methoxybenzaldehyde**, the reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the aldehyde's

carbonyl carbon. Subsequent dehydration yields the α,β -unsaturated carbonyl system characteristic of chalcones.

Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-6-methoxyphenyl)prop-2-en-1-one

Materials:

- **2-Chloro-6-methoxybenzaldehyde**
- 4'-Hydroxyacetophenone
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Methanol or Ethanol
- Dilute Hydrochloric Acid (HCl)

Procedure:

- Reaction Setup:
 - In a round-bottom flask, dissolve 4'-hydroxyacetophenone (1.0 equivalent) and **2-chloro-6-methoxybenzaldehyde** (1.0 equivalent) in methanol.
 - Prepare a solution of KOH (3.0 equivalents) in methanol and cool it in an ice bath.
- Reaction Execution:
 - Slowly add the cooled methanolic KOH solution to the stirred solution of the aldehyde and ketone at room temperature.
 - A color change and/or the formation of a precipitate often indicates reaction progress.
 - Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Workup and Purification:

- Pour the reaction mixture into a beaker of crushed ice and water.
- Acidify the mixture by slowly adding dilute HCl until it is acidic to litmus paper (pH ~2-3). This will precipitate the product.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone.

Conclusion

2-Chloro-6-methoxybenzaldehyde is a testament to the power of substituent effects in directing chemical reactivity. Its unique electronic and steric profile makes it an invaluable tool for synthetic chemists. While its hindered nature requires careful optimization of reaction conditions, particularly in cross-coupling and olefination reactions, it provides access to a diverse range of complex scaffolds. The protocols outlined in this guide serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials.

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